N-BENZOYL-N'-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(3-TOLUIDINO)METHYLIDENE]GUANIDINE
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Overview
Description
N-BENZOYL-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(3-TOLUIDINO)METHYLIDENE]GUANIDINE is a complex organic compound that features a combination of benzimidazole, pyrimidine, and guanidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZOYL-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(3-TOLUIDINO)METHYLIDENE]GUANIDINE typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-pyrimidinylamine with benzoyl chloride to form an intermediate, which is then reacted with 3-toluidine and guanidine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-BENZOYL-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(3-TOLUIDINO)METHYLIDENE]GUANIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine and benzimidazole rings, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-BENZOYL-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(3-TOLUIDINO)METHYLIDENE]GUANIDINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZOYL-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(3-TOLUIDINO)METHYLIDENE]GUANIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit bacterial cell division by targeting proteins involved in the process, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and antiviral properties.
Pyrimidine derivatives: Widely used in medicinal chemistry for their therapeutic potential.
Guanidine derivatives: Noted for their biological activity and use in drug development.
Uniqueness
N-BENZOYL-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(3-TOLUIDINO)METHYLIDENE]GUANIDINE is unique due to its combination of structural motifs, which confer a broad spectrum of biological activities
Properties
IUPAC Name |
N-[(E)-N'-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(3-methylphenyl)carbamimidoyl]carbamimidoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-14-8-7-11-18(12-14)26-22(29-21-24-15(2)13-16(3)25-21)28-20(23)27-19(30)17-9-5-4-6-10-17/h4-13H,1-3H3,(H4,23,24,25,26,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKJTXMEVOGAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N=C(N)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N=C(\N)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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